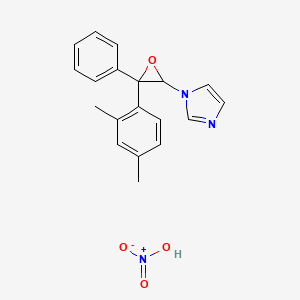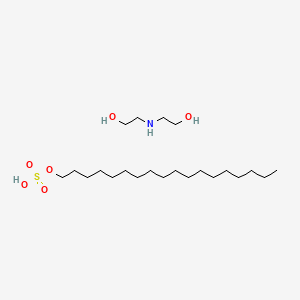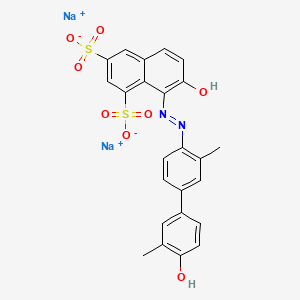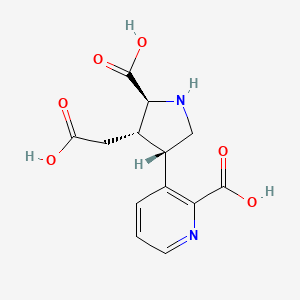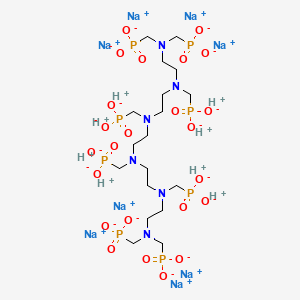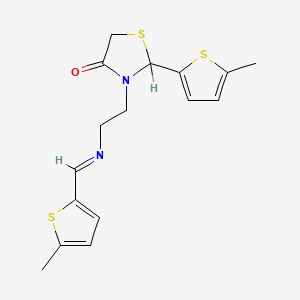
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two 5-methyl-2-thienyl groups, which are derivatives of thiophene, a sulfur-containing heterocycle. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with thiosemicarbazide to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the thiazolidinone ring. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted thiazolidinone derivatives
Applications De Recherche Scientifique
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-2-thienyl)methylene)malononitrile
- 2-(5-Methyl-2-thienyl)benzonitrile
- N’-((5-Methyl-2-thienyl)methylene)-2-(2-thienyl)acetohydrazide
Uniqueness
2-(5-Methyl-2-thienyl)-3-(2-(((5-methyl-2-thienyl)methylene)amino)ethyl)-4-thiazolidinone is unique due to its dual 5-methyl-2-thienyl groups and the presence of a thiazolidinone ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
157248-05-0 |
|---|---|
Formule moléculaire |
C16H18N2OS3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)-3-[2-[(5-methylthiophen-2-yl)methylideneamino]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2OS3/c1-11-3-5-13(21-11)9-17-7-8-18-15(19)10-20-16(18)14-6-4-12(2)22-14/h3-6,9,16H,7-8,10H2,1-2H3 |
Clé InChI |
FAYYVBMZPFGIGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=NCCN2C(SCC2=O)C3=CC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


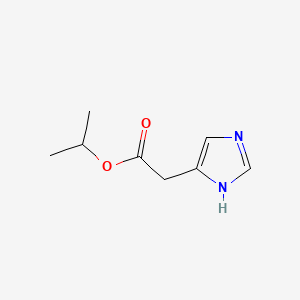


![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
